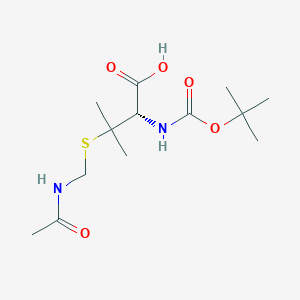

Boc-D-pen(acm)-OH

Descripción

Significance of D-Penicillamine Derivatives in Research

D-penicillamine (D-β, β-dimethylcysteine) is a non-proteinogenic amino acid, a derivative of the antibiotic penicillin. dovepress.com It is distinguished from its parent compound by the presence of a thiol group, a carboxyl group, and an α-amine group. dovepress.com D-penicillamine and its derivatives have garnered significant interest in medicinal chemistry and pharmacology due to their unique chemical properties. ontosight.ai

One of the most well-known applications of D-penicillamine is as a chelating agent. dovepress.comontosight.aibiointerfaceresearch.com Its thiol group can bind to heavy metals like copper, lead, and mercury, forming stable complexes that can be excreted from the body. dovepress.combiointerfaceresearch.comacpjournals.org This property has made it a subject of study for conditions related to metal toxicity. ontosight.aiacpjournals.org

Beyond chelation, D-penicillamine derivatives are explored for their potential as antioxidants and their role in modifying biological molecules. ontosight.ainih.gov The presence of the gem-dimethyl group adjacent to the thiol imparts significant steric hindrance, which can influence the conformational properties of peptides into which it is incorporated and enhance their resistance to enzymatic degradation. This structural feature makes D-penicillamine a valuable component in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved stability or activity. sigmaaldrich.com Research continues to uncover new applications for D-penicillamine derivatives, including their use in the development of sensors for detecting various ions and molecules. biointerfaceresearch.com

Role of Boc-D-pen(Acm)-OH as a Chiral Building Block

This compound, also known by its systematic name N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a specifically modified derivative of D-penicillamine designed for use in peptide synthesis. chemimpex.com It serves as a "chiral building block," a molecule with a defined three-dimensional structure that can be incorporated into larger, more complex molecules. sigmaaldrich.comcombi-blocks.comiris-biotech.de The "D" in its name refers to its specific stereochemistry, which is an important consideration in the synthesis of biologically active molecules.

In this compound, two key protecting groups are present:

Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of the penicillamine. chemimpex.com It is stable under many reaction conditions but can be readily removed with mild acids. peptide.com

Acm (acetamidomethyl) group: This group protects the reactive thiol (-SH) group in the side chain of penicillamine. peptide.comchemimpex.com The Acm group is stable during standard peptide synthesis steps, including the removal of the Boc group, but can be selectively cleaved later in the synthetic process, often using reagents like iodine, to allow for disulfide bond formation or other modifications at the sulfur atom. peptide.com

The use of this compound allows for the precise and controlled incorporation of a D-penicillamine residue into a growing peptide chain. chemimpex.com This is crucial for creating peptides with specific structural constraints or functionalities. chemimpex.com The unique properties conferred by the D-penicillamine unit, such as steric bulk and the potential for disulfide bridging, make this building block essential for researchers in drug discovery and protein engineering who are designing novel therapeutic agents and research tools. chemimpex.com

Compound Data

Below are tables detailing the chemical identifiers and properties of the compounds discussed in this article.

Table 1: Chemical Compound Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 201421-14-9 | C13H24N2O5S | 320.35 |

| Fmoc-D-pen(Acm)-OH | 201531-77-3 nih.govachemblock.com | C23H26N2O5S nih.govachemblock.com | 442.5 nih.gov |

| Boc-Cys(Acm)-OH | 19746-37-3 | C11H20N2O5S | 292.4 |

| Ac-DL-Pen(Acm)-OH | Not specified | C10H18N2O4S | 262.3 |

Propiedades

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSPMXBDNAADFK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426768 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201421-14-9 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies of Boc-d-pen Acm -oh

Synthetic Routes and Reaction Conditions for Boc-D-pen(Acm)-OH

The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to ensure the desired product is obtained with high purity. The primary steps involve the protection of the thiol group followed by the protection of the alpha-amino group.

Thiol Group Protection with Acetamidomethyl (Acm)

To prevent unwanted side reactions such as oxidation, the thiol group of D-penicillamine is first protected with an acetamidomethyl (Acm) group. This is typically achieved by reacting D-penicillamine hydrochloride with acetamidomethyl chloride (Acm-Cl) in an acidic aqueous medium. The reaction is generally carried out at a low temperature, between 0 and 10°C, for an extended period of 18 to 30 hours to ensure complete reaction.

A typical procedure might involve the following reagent ratios:

D-penicillamine HCl : Acm-Cl : HCl : Water = 0.8–1.5 : 1.6–2.4 : 4 : 3–5 (by mass)

The Acm group is valued for its stability under the conditions required for peptide synthesis and can be selectively removed later if needed for disulfide bond formation. cymitquimica.com

N-alpha-Boc Protection Strategies

Following the protection of the thiol group, the alpha-amino group of the resulting S-Acm-D-penicillamine is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent the amino group from participating in undesired reactions. cymitquimica.com The Boc group is introduced by reacting the S-Acm-D-penicillamine with di-tert-butyl dicarbonate (Boc)₂O.

The reaction is typically carried out in a suitable solvent system, often a mixture of an organic solvent and water, in the presence of a base to facilitate the reaction. The Boc protecting group is stable under many reaction conditions but can be readily removed with mild acids when desired. cymitquimica.com

Comparison with Analogous Synthetic Protocols (e.g., Fmoc-Pen(Acm)-OH, Boc-Cys(Acm)-OH)

The synthesis of this compound shares similarities with the preparation of other protected amino acids, such as Fmoc-Pen(Acm)-OH and Boc-Cys(Acm)-OH.

Fmoc-Pen(Acm)-OH: The primary difference in the synthesis of Fmoc-Pen(Acm)-OH lies in the N-alpha protecting group. Instead of the Boc group, the 9-fluorenylmethoxycarbonyl (Fmoc) group is used. cymitquimica.com The Fmoc group is introduced using Fmoc-O-succinimide (Fmoc-Osu) in the presence of a base like sodium bicarbonate. The Fmoc group is base-labile, which offers an orthogonal deprotection strategy compared to the acid-labile Boc group. This is particularly useful in solid-phase peptide synthesis (SPPS).

Boc-Cys(Acm)-OH: The synthesis of Boc-Cys(Acm)-OH is very similar to that of this compound, with the starting material being L-cysteine instead of D-penicillamine. google.comambeed.comsigmaaldrich.com The key structural difference is the presence of two methyl groups on the beta-carbon of penicillamine, which are absent in cysteine. These methyl groups in penicillamine introduce significant steric hindrance, which can influence the conformational properties of peptides. The synthetic steps for thiol and amino group protection are analogous. google.comambeed.com

| Compound | N-alpha Protecting Group | Thiol Protecting Group | Key Synthetic Feature | Primary Application |

|---|---|---|---|---|

| This compound | Boc (tert-butyloxycarbonyl) | Acm (Acetamidomethyl) | Acid-labile N-alpha protection | Solution and solid-phase peptide synthesis |

| Fmoc-Pen(Acm)-OH | Fmoc (9-fluorenylmethoxycarbonyl) | Acm (Acetamidomethyl) | Base-labile N-alpha protection | Solid-phase peptide synthesis (SPPS) |

| Boc-Cys(Acm)-OH | Boc (tert-butyloxycarbonyl) | Acm (Acetamidomethyl) | Lacks beta-dimethyl groups of penicillamine | Peptide synthesis, disulfide bond formation |

Chiral Purity and Stereochemical Control in Synthesis

Maintaining the chiral integrity of D-penicillamine throughout the synthesis of this compound is of utmost importance, as the L-enantiomer is known to be toxic. drugbank.com The synthesis starts with enantiomerically pure D-penicillamine, which is a non-naturally occurring amino acid. pillbuys.com

Stereochemical control is crucial during the synthetic steps. The reaction conditions, particularly temperature and the choice of reagents, are optimized to minimize racemization. For instance, in related reactions involving thiazolidine derivatives of penicillamine, the stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. scielo.brresearchgate.net Milder conditions often favor the kinetically controlled product, while more forcing conditions can lead to the thermodynamically more stable isomer. scielo.br

The chiral purity of the final this compound product and its intermediates is typically assessed using techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to separate the D- and L-enantiomers. researchgate.net

Capillary Electrophoresis (CE): This technique, often employing cyclodextrins as chiral selectors, can achieve excellent separation of enantiomers. researchgate.netmdpi.com

Optical Rotation Measurement: The specific rotation of the synthesized compound is measured and compared to the value of the pure enantiomer. scielo.br

For example, a method for the chiral separation of penicillamine enantiomers involved derivatization followed by capillary electrophoresis, which allowed for the determination of as little as 0.3% of the L-enantiomer in a D-penicillamine sample. researchgate.net

Advanced Derivatization of this compound for Specific Research Applications

Beyond its use in standard peptide synthesis, this compound can be further modified to create derivatives with specific properties for various research applications.

Esterification for Lipophilic Derivatives

To enhance the lipophilicity of penicillamine-containing compounds, the carboxylic acid group of this compound can be esterified. Increased lipophilicity can improve membrane permeability and alter the pharmacokinetic profile of a drug. nih.govtandfonline.com

The synthesis of these lipophilic derivatives can be achieved through several esterification methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com However, this method may not be suitable for substrates that are sensitive to strong acids. organic-chemistry.org

Steglich Esterification: This is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorgsyn.org This method is particularly useful for sterically hindered alcohols and acid-labile substrates. organic-chemistry.org

Di-tert-butyl dicarbonate (Boc)₂O Method: This is another convenient method for esterification that uses (Boc)₂O in the presence of catalytic DMAP. An advantage of this method is that the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net

For example, D-penicillamine has been esterified with various alcohols, such as methyl, hexyl, and benzyl alcohols, in the presence of thionyl chloride to produce more lipophilic derivatives. nih.govtandfonline.com The resulting esters, which are hydrochlorides, are water-soluble but form an oily, less soluble substance upon neutralization, which can prolong their release from a delivery vehicle. nih.govtandfonline.com The degree of lipophilicity, often measured by the partition coefficient between octanol and water, was found to be highest for the hexyl ester of D-penicillamine compared to the methyl ester. nih.govtandfonline.com

| Derivative | Modification | Purpose | Synthetic Method Example |

|---|---|---|---|

| Methyl ester of D-penicillamine | Esterification of the carboxylic acid | Increase lipophilicity | Reaction with methanol in the presence of thionyl chloride |

| Hexyl ester of D-penicillamine | Esterification of the carboxylic acid | Significantly increase lipophilicity for prolonged action | Reaction with hexanol in the presence of thionyl chloride |

| Benzyl ester of D-penicillamine | Esterification of the carboxylic acid | Increase lipophilicity | Reaction with benzyl alcohol in the presence of thionyl chloride |

Glucuronide Derivative Synthesis

The synthesis of glucuronide derivatives of D-penicillamine (D-PA), a related compound, has been pursued to create molecules for targeted imaging. Glucuronidation is a common metabolic process in the body where a glucuronic acid moiety is attached to a substrate, typically making it more water-soluble. wikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from the activated intermediate, uridine diphosphate glucuronic acid (UDPGA). wikipedia.org

In a specific study aimed at creating a D-penicillamine derivative for imaging purposes, researchers synthesized D-penicillamine-glucuronide (D-PA-Glu). researchgate.netnih.gov The synthesis was achieved through an enzymatic approach. The process utilized a microsome preparate rich in the enzyme uridine 5'-diphospho-glucuronosyltransferase (UDPGT) to facilitate the conjugation of glucuronic acid to D-penicillamine. researchgate.netnih.gov This method leverages a biological pathway to achieve a specific chemical modification. wikipedia.org The resulting glucuronide derivatives are often investigated as prodrugs, which can be selectively activated at a target site, for example, by enzymes like β-glucuronidase that are abundant in some tumor environments. researchgate.netnih.gov

The synthesis of glucuronide prodrugs is a strategy also applied to other molecules for therapeutic applications. For instance, water-soluble glucuronide derivatives of camptothecin have been designed for cancer therapy, where the glucuronide linkage provides stability and solubility, releasing the active drug upon enzymatic cleavage. nih.gov

Radiolabeling Techniques (e.g., Technetium-99m)

Following the synthesis of a suitable derivative, such as D-PA-Glu, radiolabeling is a crucial step for its application in nuclear imaging. Technetium-99m (99mTc) is a commonly used radionuclide for medical imaging due to its favorable physical properties. epo.org

The synthesized D-PA-Glu compound has been successfully labeled with 99mTc. researchgate.netnih.gov The labeling was performed using a reduction method where stannous chloride (SnCl2) acts as the reducing agent for the pertechnetate ion ([99mTcO4]-), allowing the reduced Technetium-99m to form a stable complex with the D-PA-Glu ligand. researchgate.netnih.gov Quality control of the resulting radiolabeled compound, 99mTc-D-PA-Glu, was carried out using high-performance liquid chromatography (HPLC) and thin-layer radio chromatography (TLRC). researchgate.netnih.gov These analyses confirmed a high radiolabeling yield of over 98%. researchgate.netnih.gov

Alternative labeling strategies for penicillamine-based molecules have also been explored. One such method is a ligand exchange reaction. For example, labeling of penicillamine disulfide with 99mTc via direct reduction with SnCl2 did not yield favorable results. nih.gov However, a ligand exchange reaction starting with 99mTc-gluconate successfully produced the desired radiolabeled complex with a labeling efficiency of 95%. researchgate.netnih.gov This highlights that the choice of radiolabeling technique can depend on the specific structure of the penicillamine derivative being used. nih.gov The presence of a free thiol group, as found in cysteine and its derivatives like penicillamine, is often key for direct labeling methods. nih.gov

Interactive Data Table: Synthesis and Radiolabeling of D-Penicillamine Derivatives

| Parameter | Compound | Method | Key Finding | Reference |

| Derivative Synthesis | D-PA-Glu | Enzymatic reaction with UDPGT-rich microsome preparate | Successful synthesis of the glucuronide conjugate. | researchgate.net, nih.gov |

| Radiolabeling | 99mTc-D-PA-Glu | Reduction of [99mTcO4]- with SnCl2 | Radiolabeling yield >98% confirmed by TLRC. | researchgate.net, nih.gov |

| Quality Control | 99mTc-D-PA-Glu | HPLC and TLRC | Confirmation of high radiolabeling purity. | researchgate.net, nih.gov |

| Alternative Labeling | 99mTc-Penicillamine disulfide | Ligand exchange with 99mTc-gluconate | Labeling efficiency of 95% achieved. | nih.gov |

Application in Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-pen(Acm)-OH

Solid-phase peptide synthesis (SPPS) is a widely used technique where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. iris-biotech.denih.gov This method offers advantages such as the ability to use excess reagents to drive reactions to completion and simplified purification by washing away excess reagents and byproducts. iris-biotech.de this compound is well-suited for the Boc/Bzl strategy of SPPS. peptide.com

Incorporation into Peptide Chains

The incorporation of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle. peptide.com The process begins with the deprotection of the N-terminal Boc group of the resin-bound amino acid or peptide. The free amine is then coupled with the carboxylic acid of the incoming this compound, which has been activated by a coupling reagent. nih.gov Common activating reagents include carbodiimides like DCC, often in the presence of an additive such as HOBt to minimize side reactions. This cycle of deprotection and coupling is repeated to elongate the peptide chain. nih.gov

Role of Orthogonal Protecting Groups (Boc and Acm)

The successful synthesis of complex peptides relies on the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. peptide.comrsc.org this compound employs two such groups: the tert-butyloxycarbonyl (Boc) group and the acetamidomethyl (Acm) group. iris-biotech.depeptide.com

Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of the D-penicillamine. peptide.com It is labile to acid, typically being removed by treatment with trifluoroacetic acid (TFA). peptide.comchempep.com This allows for the selective deprotection of the N-terminus for subsequent coupling reactions. peptide.com

Acm (acetamidomethyl) group: The Acm group protects the thiol (-SH) group of the penicillamine side chain. google.com It is stable to the acidic conditions used to remove the Boc group and the basic conditions sometimes used in other SPPS strategies. rsc.org This orthogonality is critical for preventing unwanted side reactions involving the highly reactive thiol group during peptide chain elongation. psu.edu

The combination of Boc and Acm groups allows for precise control over the synthesis, enabling the specific deprotection of the amino group for chain extension while the thiol group remains protected. iris-biotech.dersc.org

| Protecting Group | Protected Functional Group | Deprotection Condition |

| Boc | α-Amino group | Acid (e.g., TFA) peptide.comchempep.com |

| Acm | Thiol group (side chain) | Heavy metal ions (e.g., Hg(II), Ag(I)) or iodine rsc.org |

Minimizing Side Reactions in SPPS (e.g., Diketopiperazine Formation)

During SPPS, several side reactions can occur, reducing the yield and purity of the target peptide. One of the most common is the formation of diketopiperazines. researchgate.net This intramolecular cyclization occurs at the dipeptide stage when the N-terminal amine of the second amino acid attacks the ester linkage connecting the first amino acid to the resin, cleaving the dipeptide from the support. researchgate.net

Strategies to minimize diketopiperazine formation when using this compound include:

In Situ Neutralization: In Boc-based synthesis, performing the neutralization of the N-terminal trifluoroacetate salt simultaneously with the coupling of the next amino acid can suppress diketopiperazine formation. peptide.comresearchgate.net

Use of Bulky Resins: Utilizing resins with sterically hindered linkers can inhibit the intramolecular cyclization reaction. peptide.com

Dipeptide Coupling: Introducing the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate stage. peptide.com

Solution-Phase Peptide Synthesis utilizing this compound

While SPPS is more common, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) is another viable method where reactions are carried out in a homogeneous solution. nih.govresearchgate.net

Stepwise Chain Elongation

In solution-phase synthesis, this compound can be used for the stepwise elongation of a peptide chain. nih.gov The process involves coupling the protected amino acid to a peptide fragment in solution. nih.gov After each coupling step, the product is isolated and purified, typically by precipitation and washing, before the next amino acid is added. nih.gov The Nα-Boc group is deprotected using TFA, and the resulting free amine is then ready for the next coupling reaction. nih.gov This method allows for the synthesis of peptide fragments that can later be joined together. nih.gov

Purification of Intermediate Peptides

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, peptides containing the S-acetamidomethyl (Acm) protected D-penicillamine residue often exist as a crude mixture. The Acm group is notably stable to the standard acidolytic cleavage conditions (e.g., using trifluoroacetic acid, TFA) employed in both Boc and Fmoc-based SPPS strategies. bachem.compeptide.com This stability is advantageous as it allows for the purification of the linear, Acm-protected peptide intermediate prior to the formation of the disulfide bond. bachem.com

The primary method for purifying these intermediates is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govgoogle.com This technique separates the desired full-length peptide from impurities such as truncated sequences, deletion sequences, or byproducts from the cleavage process. For instance, in the synthesis of a conotoxin analog, the monocyclic intermediate containing a Pen(Acm) residue was successfully purified using a disposable C18 cartridge, with elution achieved using a water/acetonitrile gradient. nih.gov This intermediate purification step is crucial for minimizing the complexity of the subsequent oxidation reaction mixture, thereby simplifying the isolation of the final, correctly folded bicyclic peptide. nih.govbiotage.com

| Purification Step | Description | Common Method | Reference |

| Intermediate Purification | Isolation of the linear or monocyclic peptide with the Acm group intact after cleavage from the solid support. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on C18 media. | nih.gov, google.com, bachem.com |

Formation of Disulfide Bridges in Penicillamine-Containing Peptides

The formation of disulfide bridges is a pivotal step in the synthesis of many biologically active peptides, conferring structural stability and conformational rigidity. researchgate.net The use of penicillamine, introduced via this compound, offers unique advantages and requires specific strategies for creating these covalent linkages. The process generally involves the oxidative removal of the Acm protecting groups from two thiol moieties to form a disulfide bond. nih.govgoogle.com This can be performed on peptides containing two penicillamine residues or a combination of penicillamine and cysteine residues. google.commdpi.com

Oxidative Cyclization for Intramolecular Disulfide Bonds

Intramolecular disulfide bonds are formed by oxidizing the thiol groups of two residues within the same peptide chain, leading to a cyclic structure. A variety of oxidizing agents and conditions can be employed for this purpose, with the choice depending on the other amino acids present in the sequence and the desired reaction efficiency.

Commonly, iodine (I₂) is used to simultaneously deprotect the Acm groups and facilitate oxidation. nih.govmdpi.com The reaction is often carried out in solvents like aqueous acetic acid or a mixture of acetonitrile and water. bachem.comnih.gov For example, the second disulfide bridge in the α-conotoxin RgIA analog RgIA-5474 was formed by treating the Acm-protected peptide with a 10 mM iodine solution for 10 minutes at room temperature. nih.gov Other oxidative systems include hydrogen peroxide. google.com

A highly efficient and selective reagent, trans-[Pt(en)₂Cl₂]²⁺, has been shown to quantitatively convert dithiol peptides, including those with penicillamine, into their cyclized disulfide form. acs.orggoogle.com This platinum-based complex operates under mild acidic or neutral conditions and achieves oxidation yields of 97-100% without causing side reactions, such as the oxidation of methionine. acs.orggoogle.com

| Oxidizing Agent | Typical Conditions | Yield | Key Features | References |

| Iodine (I₂) / Acetonitrile/Water | 10 mM I₂ solution, room temperature, 10 min. | 55% (monocyclic intermediate) | Simultaneous Acm removal and oxidation. | nih.gov |

| Iodine (I₂) / Acetic Acid | 25 to 50-fold excess I₂ in 40% aq. AcOH. | Not specified | Standard method for bis-Acm peptides. | bachem.com |

| Hydrogen Peroxide (H₂O₂) / Water | Conditions not specified. | Not specified | Alternative to iodine oxidation. | google.com |

| trans-[Pt(en)₂Cl₂]²⁺ | Slight excess of reagent, pH 3.0-5.0, 25°C. | 97-100% | Highly selective, rapid, no side reactions. | acs.org, google.com |

| Air Oxidation | 0.1 M ammonium bicarbonate, open to atmosphere. | Variable, can be slow | Mild conditions, often used for Cys(Trt) deprotected peptides. | nih.gov, sigmaaldrich.com |

Regioselective Disulfide Formation Strategies

In peptides containing more than two thiol-bearing residues (cysteines or penicillamines), controlling which residues pair to form specific disulfide bonds is a significant challenge. Uncontrolled oxidation can lead to a mixture of disulfide isomers, complicating purification and reducing the yield of the desired product. rsc.org The unique properties of penicillamine are exploited in several regioselective strategies.

One powerful strategy relies on the inherent thermodynamic preference for the formation of mixed cysteine-penicillamine (Cys-Pen) disulfide bridges over Cys-Cys or Pen-Pen homodimers. rsc.orgnih.govrsc.org The steric bulk from the β,β-dimethyl groups of penicillamine makes the formation of a Pen-Pen disulfide bond sterically hindered and less favorable. nih.govnih.gov This principle was demonstrated in the synthesis of endothelin-1 analogs, where oxidizing a peptide containing two cysteines and two penicillamines resulted in the preferential formation of the Cys-Pen linked isomer in ratios as high as >22:1. nih.gov

A second major strategy involves the use of orthogonal thiol-protecting groups with different chemical labilities. mdpi.comresearchgate.net By protecting one pair of thiols with one type of group (e.g., trityl, Trt) and another pair with the Acm group, chemists can selectively deprotect and oxidize one pair at a time. For instance, the Trt group can be selectively removed and oxidized with iodine in a solvent like dichloromethane (CH₂Cl₂), while the Acm group remains intact. mdpi.com Subsequently, the Acm groups can be removed and oxidized in a different solvent system, such as dimethylformamide (DMF), to form the second disulfide bond. mdpi.com This sequential, on-resin approach was used to successfully synthesize the bicyclic peptide OL-CTOP with defined disulfide connectivity. mdpi.com

| Strategy | Principle | Example Application | References |

| Mixed Cys-Pen Pairing | Thermodynamic preference for the formation of sterically favored Cys-Pen disulfide bonds over Cys-Cys or Pen-Pen bonds. | Synthesis of endothelin-1 analogs, yielding the correct isomer at a >22:1 ratio. | nih.gov, nih.gov, rsc.org |

| Orthogonal Protecting Groups | Sequential and selective removal of different thiol protecting groups (e.g., Trt and Acm) under specific solvent conditions to direct disulfide pairing. | On-resin synthesis of the bicyclic peptide OL-CTOP by first forming a Pen(Trt)-Cys(Trt) bridge, followed by a Cys(Acm)-Cys(Acm) bridge. | mdpi.com, bachem.com |

Impact of D-Penicillamine on Peptide Conformation and Reactivity

The substitution of cysteine with D-penicillamine introduces β,β-dimethyl groups, which have a profound impact on the resulting peptide's conformational flexibility and chemical reactivity.

Conformational Effects: The gem-dimethyl groups of the penicillamine residue impose significant steric constraints on the peptide backbone, restricting the range of accessible dihedral angles (φ, ψ). nih.govumich.edu This restriction can lock the peptide into a more defined conformation, which can be beneficial for receptor binding. nih.gov

Nuclear Magnetic Resonance (NMR) studies on cyclic enkephalin analogs have provided direct evidence of these conformational effects. umich.edu Comparisons of chemical shifts and coupling constants (JNHαCH) between analogs containing D-penicillamine and those with D-cysteine reveal distinct differences in backbone and side-chain orientations. umich.edu For example, the Pen⁵ amide proton chemical shifts and the rotamer populations of adjacent residues vary significantly depending on the stereochemistry and placement of the penicillamine. umich.edu In other systems, such as a metallopeptide mimicking the NiSOD enzyme, the introduction of a D-penicillamine residue was shown through spectroscopic and computational methods to help stabilize a well-defined α-helix folding state upon metal binding and oxidation. rsc.orgrsc.org

¹H NMR Conformational Data for Cyclic Enkephalin Analogs in DMSO-d₆

| Peptide Analog | Residue | JNHαCH (Hz) | Observation | Reference |

| [D-Pen², L-Cys⁵]enkephalin | Phe⁴ | 9.0 | Suggests a specific backbone dihedral angle (φ). | umich.edu |

| [D-Pen², D-Cys⁵]enkephalin | Phe⁴ | 8.8 | Similar to L-Cys⁵ analog, but other spectral differences exist. | umich.edu |

| [D-Cys², L-Pen⁵]enkephalin | Phe⁴ | 7.9 | Different coupling constant indicates a different Phe⁴ conformation. | umich.edu |

| [D-Cys², D-Pen⁵]enkephalin | Phe⁴ | 8.2 | Variation in rotamer populations of Phe⁴ observed across analogs. | umich.edu |

Reactivity and Biological Activity: The steric hindrance from penicillamine not only directs disulfide pairing (as discussed in 3.3.2) but also influences the peptide's interaction with biological targets. nih.govnih.gov The impact on biological activity is highly dependent on the specific position of the substitution. In studies of α-conotoxin RgIA, replacing the ³Cys with L-penicillamine retained the peptide's potent activity at the human α9α10 nAChR. nih.gov However, substituting other cysteines (²Cys or ⁸Cys) resulted in a dramatic 600- to 800-fold drop in potency. nih.gov This highlights that while the conformational rigidity imposed by penicillamine can be advantageous, it can also disrupt critical interactions if the bulky methyl groups are positioned incorrectly within a receptor's binding pocket. nih.gov

Research Applications in Biological and Medicinal Chemistry

Drug Discovery and Development

Boc-D-pen(acm)-OH plays a significant role in the discovery and development of novel therapeutic agents, particularly in areas involving peptide-based drugs and peptidomimetics.

Peptides incorporating penicillamine residues, often synthesized using protected derivatives like this compound, are actively investigated for their interactions with the opioid receptor system. These modifications can lead to peptides with enhanced affinity and selectivity for specific opioid receptor subtypes, such as the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) nih.govnih.govmedchemexpress.commdpi.com. For instance, cyclic biphalin analogues that include D-penicillamine have demonstrated nanomolar affinity for MOR and DOR, suggesting potential for developing potent analgesics with improved pharmacokinetic properties compared to linear counterparts nih.govnih.gov.

| Peptide Class/Analogue | Modification/Core Moiety | Target Receptor | Reported Affinity (Example) | Source |

| Cyclic Biphalin Analogues | D-Penicillamine | MOR, DOR | Kᵢ in nanomolar range | nih.govnih.gov |

| Cyclic Peptide Analogues | Penicillamine | δ-opioid receptor | Selective ligand | medchemexpress.com |

| Interleukin-2 Analogues | Penicillamine (replacing Cys) | Not specified | Enhanced stability | google.com |

| Peptide Class/Modification | Role of Penicillamine Derivative | Resulting Property Enhancement | Example Application Area | Source |

| α-Conotoxin Analogues | Penicillamine substitution | Altered potency, enhanced stability | Receptor targeting | nih.gov |

| Cyclic Peptides | Penicillamine incorporation | Increased rigidity, stability | Drug development | medchemexpress.com |

| Peptide Therapeutics | Building block | Improved pharmacological profile | Various | chemimpex.com |

Direct research findings linking this compound to studies on collagen cross-linking or related pathologies were not identified within the reviewed literature.

This compound finds application in cancer research, particularly in the development of targeted therapies and diagnostics. Its utility in bioconjugation processes allows for the attachment of drugs or imaging agents to biomolecules, enabling more precise delivery to cancer cells and reducing off-target effects chemimpex.comchemimpex.com. This approach is crucial for developing novel therapeutic strategies that selectively target malignant cells while sparing healthy tissues.

| Application Area | Role of this compound | Mechanism/Benefit | Source |

| Targeted Cancer Therapy | Bioconjugation, building block | Selective targeting of cancer cells | chemimpex.comchemimpex.com |

| Cancer Diagnostics | Bioconjugation | Improved targeting agents for imaging | chemimpex.com |

| ADC Linker Components | Related amino acid derivatives | Facilitating degradable linkers in cancer drugs | medchemexpress.com |

Studies on Collagen Cross-Linking and Related Pathologies

Protein Engineering and Biochemical Research

In the realm of protein engineering and biochemical research, this compound is a fundamental tool for synthesizing peptides with specific biological functions and for studying protein interactions.

This compound is extensively used as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies nih.govchemimpex.comchemimpex.commedchemexpress.comnih.govgoogle.comcreative-peptides.comsgpgims.org.in. The Boc group protects the N-terminus, while the Acm group shields the thiol side chain of penicillamine. This orthogonal protection strategy is vital for controlled peptide chain elongation and for enabling selective disulfide bond formation or other modifications after deprotection of the Acm group nih.govmdpi.comnih.govvulcanchem.comsemanticscholar.org. Researchers utilize this compound to construct peptides that can serve as receptor ligands, enzyme substrates, or modulators of various biological pathways, thereby facilitating studies into protein interactions and enzyme activities chemimpex.com.

| Synthesis Method | Role of this compound | Key Process/Benefit | Examples of Synthesized Peptides/Activities | Source |

| SPPS & Solution Phase | Building block, thiol protection | Controlled chain elongation, selective disulfide bond formation | Bioactive peptides, receptor ligands, enzyme probes | nih.govmdpi.comchemimpex.comchemimpex.commedchemexpress.comnih.govgoogle.comcreative-peptides.comsgpgims.org.invulcanchem.comsemanticscholar.org |

| Peptide Synthesis | Protected amino acid derivative | Enables creation of complex peptide structures with specific biological activities | Peptides with enhanced potency and stability | chemimpex.com |

| Disulfide Bond Formation | Thiol protection (Acm group) | Stable during synthesis, selectively removable for disulfide bridge formation | Cyclic peptides, modified protein structures | nih.govvulcanchem.comsemanticscholar.org |

Compound Summary Table

Exploration of D-Peptide and D-Protein Technology

The incorporation of D-amino acids into peptide sequences is a well-established strategy to confer resistance against proteolytic degradation, thereby increasing the in vivo half-life and bioavailability of peptide-based drugs mdpi.comnih.gov. This compound serves as a key building block for introducing D-penicillamine residues into peptides. D-penicillamine, a derivative of cysteine, possesses a bulky gem-dimethyl group adjacent to the thiol, which can influence peptide conformation and stability acs.org. The Acm protecting group on the thiol ensures its inertness during peptide synthesis, allowing for selective deprotection and subsequent modification when required. Research utilizing such D-amino acid derivatives, including those based on penicillamine, has demonstrated enhanced selectivity and stability against enzymatic degradation in peptide analogs mdpi.comnih.gov.

Investigation of Peptide Therapeutics

Peptide therapeutics offer high specificity and potency but often suffer from poor pharmacokinetic profiles. The chemical modifications facilitated by building blocks like this compound are crucial for overcoming these limitations. By incorporating D-penicillamine residues, researchers can engineer peptide therapeutics with improved metabolic stability and enhanced interaction with biological targets mdpi.comnih.gov. Studies have explored the substitution of natural amino acids with D-penicillamine analogs to modulate receptor affinity and in vivo activity, particularly in the development of analgesics and other neuroactive compounds mdpi.com. The ability to precisely control peptide structure through protected amino acids like this compound is fundamental to rational drug design in this field.

Bioconjugation and Imaging Applications

The presence of a protected thiol group in this compound makes it an exceptionally useful component for bioconjugation, particularly in the development of radiopharmaceuticals and imaging agents.

Use in Radiopharmaceutical Development

The thiol moiety, once deprotected, is a common and effective site for chelating radiometals, such as Technetium-99m (99mTc) or Indium-111 (111In), which are widely used in diagnostic imaging and radiotherapy google.comgoogle.comnih.gov. This compound can be incorporated into targeting peptides, providing a latent thiol handle for radiolabeling. Upon deprotection of the Acm group, the free thiol can readily coordinate with radiometal ions, forming stable radioconjugates. This strategy is vital for developing targeted radiopharmaceuticals that deliver diagnostic or therapeutic payloads specifically to disease sites, such as tumors google.comgoogle.comnih.gov. The acetamidomethyl (Acm) group is a stable protecting group that can be selectively removed under mild conditions, often using iodine or mercuric ions, without affecting other sensitive functional groups in the peptide researchgate.netpeptide.com.

Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone for assessing the purity of Boc-D-pen(acm)-OH, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound and its derivatives. chemimpex.com Reversed-phase HPLC (RP-HPLC) is commonly utilized, separating compounds based on their hydrophobicity. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile, often with an additive like trifluoroacetic acid (TFA). nih.govnih.gov This method is effective for assessing the purity of the final product, with research-grade this compound typically exhibiting a purity of ≥98% by HPLC. chemimpex.com

Furthermore, due to the chiral nature of the molecule, chiral HPLC is critical for determining the enantiomeric excess. Specific chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides, are effective for separating the D- and L-enantiomers of N-protected amino acids like this compound. sigmaaldrich.com For tert-Butoxycarbonyl (Boc) protected amino acids, reversed-phase mode is the most viable and effective choice for achieving chiral separation. sigmaaldrich.com

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | nih.govnih.gov |

| Stationary Phase (Column) | Waters XBridge Prep BEH130 C18, 5.0 μm | nih.gov |

| Mobile Phase | Linear gradient of H₂O/acetonitrile with 0.1% TFA | nih.govnih.gov |

| Application | Purity assessment and purification of final products and intermediates. | chemimpex.comnih.gov |

| Chiral Analysis | Chiral HPLC using macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) in reversed-phase mode. | sigmaaldrich.com |

While direct references to Thin-Layer Radio Chromatography (TLRC) for this compound are not extensively detailed in the literature, the use of standard Thin-Layer Chromatography (TLC) is noted for purity assessment of closely related compounds. For instance, the purity of Boc-D-Cys(Acm)-OH has been assayed at ≥98% by TLC. sigmaaldrich.com TLRC is a variant of this technique that is applied to radiolabeled compounds. In research contexts where this compound might be synthesized with a radioactive isotope (e.g., ³H or ¹⁴C) for use in tracer studies, TLRC would be the appropriate method to monitor reaction progress and assess the radiochemical purity of the final product. google.com

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used for the structural confirmation of this compound. It provides a precise determination of the compound's molecular weight, confirming its identity. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often coupled with liquid chromatography (LC-MS). bldpharm.com For this compound, which has a molecular formula of C₁₃H₂₄N₂O₅S and a molecular weight of approximately 320.4 g/mol , ESI-MS would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 321.4. chemimpex.combldpharm.com This technique is also crucial for impurity profiling, as it can detect and help identify by-products or residual starting materials from the synthesis process.

Spectroscopic Methods for Conformational and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is fundamental for elucidating the precise chemical structure of the molecule. ¹H NMR spectra provide information about the number and environment of protons. For a structurally similar compound, characteristic signals include a singlet around δ 1.38 ppm for the nine protons of the Boc protecting group and a singlet around δ 2.02 ppm for the three methyl protons of the acetamidomethyl (Acm) group. vulcanchem.com ¹³C NMR provides complementary information on the carbon framework. NMR data is considered essential for confirming the identity of the synthesized compound. bldpharm.com

X-ray Crystallography: X-ray crystallography offers the most definitive method for determining the three-dimensional atomic structure of a compound in its solid state. While a specific crystal structure for this compound is not prominently published, the technique has been successfully applied to resolve the structures of highly complex molecules and protein-ligand complexes containing related moieties at high resolution. cardiff.ac.uknih.gov Obtaining a crystal structure of this compound would unambiguously confirm its stereochemistry and conformational preferences, which can be valuable for computational modeling and understanding its interactions in larger peptide structures.

Quality Control and Assurance in Research-Scale Synthesis

A robust quality control (QC) and assurance program is critical in the research-scale synthesis of this compound to ensure consistency and reliability for its intended applications, such as solid-phase peptide synthesis. nih.gov This QC process integrates multiple analytical methodologies.

The identity of the compound is confirmed using a combination of NMR and mass spectrometry. bldpharm.com Purity is quantitatively assessed primarily by HPLC, with a typical specification of ≥98%. chemimpex.com TLC serves as a rapid, qualitative check for purity. sigmaaldrich.com Critically, the stereochemical integrity is verified using chiral HPLC to ensure a high enantiomeric excess (>99%), which is vital for its use in synthesizing stereospecific peptides. This comprehensive analytical approach ensures that each batch of this compound is of high quality, structurally correct, and free from significant impurities. bocsci.com

Future Directions and Advanced Research Perspectives

Development of Novel Protecting Group Strategies for Thiol Functionality

While the acetamidomethyl (Acm) group provides robust protection for the thiol in Boc-D-pen(acm)-OH, stable throughout standard solid-phase peptide synthesis (SPPS) conditions, research continues to explore alternative or complementary thiol protecting groups. The development of novel strategies is driven by the need for even greater orthogonality, milder deprotection conditions, or specific reactivity profiles. For instance, new protecting groups might offer improved stability against certain reagents used in peptide synthesis or allow for selective deprotection in the presence of other thiol-protecting groups, enabling more complex, multi-stage disulfide bond formations or other thiol-based modifications. Studies are investigating thiol-labile protecting groups that can be cleaved under nearly neutral conditions researchgate.net, or those that are compatible with specific ligation chemistries like native chemical ligation (NCL) nih.gov. The goal is to enhance the synthetic toolbox, allowing for greater control over the introduction and manipulation of thiol functionalities in increasingly intricate peptide architectures.

Application in Complex Macrocyclic Peptide Synthesis

Macrocyclic peptides are gaining significant attention due to their enhanced stability, improved pharmacokinetic properties, and ability to target challenging biological interactions compared to their linear counterparts pharmafeatures.comrsc.orgnih.gov. This compound serves as a key component in the synthesis of such complex structures. The penicillamine residue itself, with its β,β-dimethylcysteine structure, can impart conformational rigidity and resistance to enzymatic degradation . The Acm-protected thiol allows for controlled disulfide bond formation, a common strategy for macrocyclization, or for the introduction of other sulfur-containing linkages. Research is focused on optimizing cyclization strategies using penicillamine derivatives, exploring site-selective disulfide bond formation between penicillamine and cysteine residues, or between two penicillamine residues mdpi.com. Challenges in macrocyclic peptide synthesis include achieving high yields, controlling regioselectivity, and managing solubility, all of which are areas where the precise handling of protected amino acids like this compound is critical. Advances in automated synthesis and novel cyclization chemistries are further expanding the scope of accessible macrocyclic peptide structures mdpi.com.

Expanding the Scope in Chemical Biology and Materials Science

Beyond traditional peptide synthesis, this compound and its derivatives hold promise for broader applications in chemical biology and materials science. In chemical biology, its utility extends to bioconjugation, where it can be used to attach drugs, imaging agents, or other biomolecules to peptides for targeted delivery or diagnostic purposes chemimpex.comchemimpex.com. The thiol group, once deprotected, offers a reactive handle for various conjugation chemistries. Furthermore, penicillamine derivatives are being explored for their antioxidant properties and their role in studying metalloproteins and metal ion chelation, which are relevant to understanding disease mechanisms and developing metal-based therapeutics chemimpex.comchemimpex.com. In materials science, the incorporation of modified amino acids like penicillamine into peptide-based materials or polymers could lead to novel functional materials with tailored properties, such as self-assembly capabilities, specific binding affinities, or stimuli-responsive behavior. The unique sulfur chemistry and the steric bulk of penicillamine could be exploited to engineer materials with enhanced structural integrity or unique electronic properties.

Compound Name Table

| Common Name | CAS Number | Synonyms |

| This compound | 201421-14-9 | Boc-S-acetamidomethyl-D-penicillamine; this compound; Boc-S-acétamidométhyl-β,β-diméthyl-D-Cys-OH |

| Fmoc-Pen(Acm)-OH | 201531-76-2 | 9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-penicillamine; N-FMOC-S-ACETAMIDOMETHYL-L-PENICILLAMINE |

| Boc-S-4-methoxybenzyl-D-penicillamine | Not Specified | Not Specified |

| Boc-S-4-methylbenzyl-D-penicillamine dicyclohexylammonium salt | 198470-36-9 | Boc-D-Pen(pMeBzl)-OH·DCHA; Boc-β,β-dimethyl-D-Cys(pMeBzl)-OH·DCHA |

| Boc-Pen(Trt)-OH | 135592-13-1 | Not Specified |

| Penicillamine | 52-67-5 | D-penicillamine; Cuprimine; Depen; (S)-2-amino-3-mercapto-3-methylbutanoic acid |

| Cysteine | 52-90-4 | Cys |

| Fmoc-Cys(Trt)-OH | 69405-80-7 | Not Specified |

| Fmoc-D-Lys(Boc)-OH | 71989-26-9 | Not Specified |

| Fmoc-L-Leu-OH | 2470-07-3 | Not Specified |

| Fmoc-L-Tln Bu H | Not Specified | Not Specified |

| Fmoc-L-Asp^B^-OH | Not Specified | Not Specified |

| Fmoc-L-Ser^B^-OH | Not Specified | Not Specified |

| Fmoc-L-Me-Arg(Pbf)-OH | Not Specified | Not Specified |

| Fmoc-D-Glu(0'Bu)-OH | Not Specified | Not Specified |

| Fmoc-L-Glu(O'Bu)-OH | Not Specified | Not Specified |

| Fmoc-L-Phe-OH | 6500-59-0 | Not Specified |

| Fmoc-L-Val-OH | 25982-32-9 | Not Specified |

| Fmoc-L-His(Trt)-OH | 109525-47-1 | Not Specified |

| Fmoc-L-Pro-OH | 6500-58-9 | Not Specified |

| Fmoc-L-Thr(tBu)-OH | 6500-57-8 | Not Specified |

| Fmoc-L-Tyr(tBu)-OH | 6500-56-7 | Not Specified |

| Fmoc-L-Trp(Boc)-OH | 109525-49-3 | Not Specified |

| Fmoc-L-Asp(OtBu)-OH | 6500-55-6 | Not Specified |

| Fmoc-L-Ser(tBu)-OH | 6500-54-5 | Not Specified |

| Fmoc-L-Lys(Dde)-OH | 173667-05-1 | Not Specified |

| Boc-D-Trp | 34807-44-8 | Not Specified |

| Boc-L-Trp | 13434-70-3 | Not Specified |

| Boc-D-pentafluorophenylalanine | Not Specified | Not Specified |

Q & A

Basic: What are the critical steps for synthesizing Boc-D-pen(acm)-OH, and how can its purity be validated?

Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The Acm (acetamidomethyl) group protects the thiol moiety of D-penicillamine, while the Boc (tert-butoxycarbonyl) group protects the amino terminus. Key steps include:

- Coupling : Use HBTU or HATU as activators in DMF with DIEA as a base.

- Deprotection : Remove Boc with TFA (trifluoroacetic acid) in dichloromethane (DCM).

- Purification : Employ reverse-phase HPLC with a C18 column, using a water/acetonitrile gradient (0.1% TFA).

- Validation : Confirm purity (>95%) via HPLC and structural identity via -NMR and ESI-MS. For thiol protection integrity, Ellman’s assay can quantify free sulfhydryl groups post-Acm deprotection .

Basic: How should this compound be stored to ensure stability during peptide synthesis?

Answer:

- Short-term : Store as a powder at 2–8°C in a desiccator.

- Long-term : Dissolve in anhydrous DMF or DMSO (10 mM stock) and store at -80°C for ≤12 months.

Avoid repeated freeze-thaw cycles. For liquid solutions, confirm absence of moisture via Karl Fischer titration to prevent hydrolysis of the Acm group .

Advanced: How can researchers resolve contradictory data on this compound’s solubility in aqueous buffers?

Answer:

Contradictions often arise from solvent systems and pH variations. Methodological approaches include:

- Solvent optimization : Test co-solvents (e.g., 10–30% DMSO in PBS) to enhance solubility without denaturing peptides.

- pH titration : Adjust pH to 6.5–7.5 to balance carboxylate (D-Pen) and amine (Boc) ionization.

- Dynamic light scattering (DLS) : Monitor aggregation at varying concentrations.

Refer to protocols in peer-reviewed syntheses (e.g., Journal of Peptide Science) for reproducibility .

Advanced: What experimental designs are optimal for studying this compound’s role in disulfide bond formation?

Answer:

Use a PICO framework :

- Population : Model peptides with cysteine residues.

- Intervention : Incorporate this compound at strategic positions.

- Comparison : Compare with unprotected D-Pen or other thiol-protected analogs.

- Outcome : Measure disulfide bond efficiency via HPLC and redox stability via circular dichroism (CD).

Include control experiments with iodine or air oxidation to validate Acm deprotection kinetics .

Advanced: How can researchers address low yields in this compound-mediated peptide cyclization?

Answer:

Low yields may stem from steric hindrance (D-configuration) or incomplete deprotection. Mitigation strategies:

- Microwave-assisted synthesis : Reduce reaction time and improve coupling efficiency.

- Deprotection monitoring : Use LC-MS to track Acm removal with Hg(OAc) or AgNO.

- Orthogonal protection : Combine Acm with Trt (trityl) groups for sequential deprotection.

Document all variables (temperature, solvent, catalyst) to identify critical factors .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Advanced: How can computational modeling enhance the application of this compound in peptide engineering?

Answer:

- Molecular dynamics (MD) : Simulate conformational stability of Acm-protected peptides in solvated environments.

- Density functional theory (DFT) : Calculate thiol pKa to predict deprotection rates.

- Docking studies : Predict interactions with enzymes (e.g., glutathione reductase) for redox-sensitive designs.

Publish raw simulation data in repositories like Zenodo for transparency .

Advanced: What are the ethical considerations in reporting this compound’s synthetic protocols?

Answer:

- Reproducibility : Disclose all reagents (vendors, grades) and instrument parameters (e.g., HPLC gradient tables).

- Safety : Adhere to ACS guidelines for waste disposal (e.g., Hg-containing deprotection reagents).

- Data integrity : Avoid selective reporting of high-yield trials; use CONSORT-like flowcharts for experiment attrition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.